1-Ethyl-6-methoxy-1H-indol-5-ol
Description
1-Ethyl-6-methoxy-1H-indol-5-ol is an indole derivative characterized by a bicyclic aromatic structure with substituents at positions 1, 5, and 4. The compound features an ethyl group at position 1, a hydroxyl (-OH) group at position 5, and a methoxy (-OCH₃) group at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol (calculated from structural data). The ethyl group enhances lipophilicity compared to smaller alkyl groups (e.g., methyl), while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, respectively.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-6-methoxyindol-5-ol |
InChI |
InChI=1S/C11H13NO2/c1-3-12-5-4-8-6-10(13)11(14-2)7-9(8)12/h4-7,13H,3H2,1-2H3 |
InChI Key |
QKXTYZNXZJEJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=C(C=C21)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-6-methoxy-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-6-methoxy-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Ethyl-6-methoxy-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies related to cell biology and biochemistry, particularly in understanding the role of indole derivatives in cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways. For example, they can modulate the activity of neurotransmitter receptors, enzymes involved in metabolic pathways, and proteins related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-ethyl-6-methoxy-1H-indol-5-ol and related indole derivatives are critical for understanding their chemical behavior and applications. Below is a detailed comparison:
Structural Analogues
Physicochemical Properties
- Solubility: Hydroxyl and methoxy groups improve solubility in polar solvents (e.g., ethanol, DMF) for 1-ethyl-6-methoxy-1H-indol-5-ol and 6-methoxy-1H-indol-5-ol. Methyl-substituted derivatives (e.g., 5-methyl-1H-indol-6-ol) exhibit similar trends .
- Thermal Stability : Ethyl and methyl groups may enhance thermal stability compared to unsubstituted indoles. For instance, 1-methyl-1H-indol-5-ol is used in materials science for heat-resistant polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
